molecular formula C11H12F3NO3 B12236936 2,3-dimethoxy-N-(2,2,2-trifluoroethyl)benzamide

2,3-dimethoxy-N-(2,2,2-trifluoroethyl)benzamide

Cat. No.: B12236936
M. Wt: 263.21 g/mol
InChI Key: WOCXWCVTEZVTDO-UHFFFAOYSA-N
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Description

2,3-Dimethoxy-N-(2,2,2-trifluoroethyl)benzamide is a chemical compound belonging to the benzamide class Benzamides are widely recognized for their diverse applications in medical, industrial, and biological fields

Preparation Methods

The synthesis of 2,3-dimethoxy-N-(2,2,2-trifluoroethyl)benzamide typically begins with 2,3-dimethoxybenzoic acid. The synthetic route involves the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow processes to enhance efficiency and yield.

Chemical Reactions Analysis

2,3-Dimethoxy-N-(2,2,2-trifluoroethyl)benzamide undergoes various chemical reactions, including:

Scientific Research Applications

2,3-Dimethoxy-N-(2,2,2-trifluoroethyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3-dimethoxy-N-(2,2,2-trifluoroethyl)benzamide involves its interaction with specific molecular targets. The trifluoroethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact pathways and targets are still under investigation, but its antioxidant and antibacterial activities suggest it may interfere with oxidative stress pathways and bacterial cell wall synthesis .

Comparison with Similar Compounds

2,3-Dimethoxy-N-(2,2,2-trifluoroethyl)benzamide can be compared with other benzamide derivatives, such as:

Properties

Molecular Formula

C11H12F3NO3

Molecular Weight

263.21 g/mol

IUPAC Name

2,3-dimethoxy-N-(2,2,2-trifluoroethyl)benzamide

InChI

InChI=1S/C11H12F3NO3/c1-17-8-5-3-4-7(9(8)18-2)10(16)15-6-11(12,13)14/h3-5H,6H2,1-2H3,(H,15,16)

InChI Key

WOCXWCVTEZVTDO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)NCC(F)(F)F

Origin of Product

United States

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